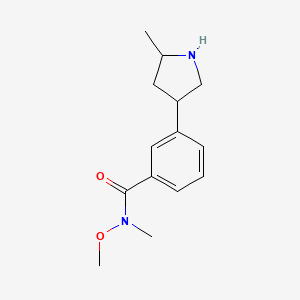![molecular formula C14H19NO B13158325 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of sodium borohydride in a methanol solvent to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one . Another approach involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .
Industrial Production Methods
Industrial production of this compound may leverage the same reduction techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form the corresponding alcohol.
Substitution: Reactions with halides and azides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts in the presence of oxygen.
Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.
Substitution: Sodium azide and potassium iodide in appropriate solvents.
Major Products
Oxidation: Carbonyl compounds.
Reduction: this compound.
Substitution: 3-substituted 9-iodo or 9-azido derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for complex organic molecules.
Catalysis: Functions as a catalyst in oxidation reactions.
Material Science:
Wirkmechanismus
The mechanism of action of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. The nitrogen atom within the bicyclic structure plays a crucial role in stabilizing the transition state and enhancing the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A precursor in the synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A related compound used as a catalyst in oxidation reactions.
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
3-Phenyl-9-azabicyclo[331]nonan-3-ol is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C14H19NO/c16-14(11-5-2-1-3-6-11)9-12-7-4-8-13(10-14)15-12/h1-3,5-6,12-13,15-16H,4,7-10H2 |
InChI-Schlüssel |
XZHGLQVLVUJNKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC(C1)N2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)




![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)


![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)


![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
